molecular formula C7H7BrClN B8551438 3-Bromo-4-chloro-2,6-dimethylpyridine

3-Bromo-4-chloro-2,6-dimethylpyridine

Cat. No. B8551438
M. Wt: 220.49 g/mol
InChI Key: XUFKSABSPCNGCK-UHFFFAOYSA-N
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Patent
US08563565B2

Procedure details

4-chloro-2,6-dimethylpyridine (1.5 g) was added to a mixed solvent of trifluoroacetic acid (3 mL) and concentrated sulfuric acid (6 mL). NBS (22 g) was added to the solution, and the mixture was stirred at room temperature for 12 hours. A 5 N aqueous sodium hydroxide solution was added to the reaction mixture, followed by separation with ethyl acetate. The organic layer was washed with brine and then dried over anhydrous magnesium sulfate. The desiccant was removed by filtration, and the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%) to give the title compound (500 mg).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]=[C:4]([CH3:9])[CH:3]=1.FC(F)(F)C(O)=O.S(=O)(=O)(O)O.C1C(=O)N([Br:29])C(=O)C1.[OH-].[Na+]>>[Br:29][C:3]1[C:4]([CH3:9])=[N:5][C:6]([CH3:8])=[CH:7][C:2]=1[Cl:1] |f:4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC(=NC(=C1)C)C
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by separation with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The desiccant was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/n-heptane, 5% to 30%)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1Cl)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 21.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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